molecular formula C19H17BrN4O3S B3465123 4-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide

4-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B3465123
M. Wt: 461.3 g/mol
InChI Key: GMCFCTYMDQYBOK-UHFFFAOYSA-N
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Description

4-Bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide is a synthetic small molecule characterized by a benzamide core substituted with a bromine atom at the 4-position and a sulfamoyl-linked 2,6-dimethylpyrimidine moiety. Its structural uniqueness lies in the combination of a brominated aromatic system and a dimethylpyrimidine sulfamoyl group, which may influence electronic properties, solubility, and target-binding interactions.

Properties

IUPAC Name

4-bromo-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3S/c1-12-11-18(22-13(2)21-12)24-28(26,27)17-9-7-16(8-10-17)23-19(25)14-3-5-15(20)6-4-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCFCTYMDQYBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2,6-dimethylpyrimidine with chlorosulfonic acid to form the corresponding sulfamoyl chloride.

    Coupling with 4-Aminobenzamide: The sulfamoyl chloride is then reacted with 4-aminobenzamide under basic conditions to form the intermediate sulfamoylbenzamide.

    Bromination: The final step involves the bromination of the intermediate using bromine or a bromine source such as N-bromosuccinimide (NBS) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfamoyl group.

    Coupling Reactions: The benzamide and pyrimidine rings can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and coupled products with extended aromatic systems.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests possible applications in drug development, particularly in targeting specific molecular pathways.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of 4-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine atom and benzamide group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide, highlighting differences in substituents, physicochemical properties, and synthesis methodologies:

Compound Name / ID Core Structure Modifications Melting Point (°C) Optical Activity ([α]D) Key Characterization Data Reference
Target Compound 4-Bromo-benzamide + 2,6-dimethylpyrimidine sulfamoyl Not reported Not reported Structural data inferred from analogs (e.g., sulfamoyl linkage, pyrimidine substitution)
5f (4-Fluoro analog) 4-Fluoro-benzamide + 2-oxotetrahydrofuran-3-yl sulfamoyl 236–237 +10.6° NMR, EI-MS, ESI-HRMS confirmed molecular weight and purity
5i (4-Chloro analog) 4-Chloro-benzamide + 2-oxotetrahydrofuran-3-yl sulfamoyl 256–258 +11.3° NMR confirmed structural integrity
C8 () 4-Bromo-benzamide + 3,5-dimethoxyphenyl and 4-methoxyphenylsulfonamido Not reported Not reported Synthesis method described; no detailed characterization
LMM5 () Benzamide + benzyl(methyl)sulfamoyl + 1,3,4-oxadiazole Not reported Not reported Antifungal activity against C. albicans; thioredoxin reductase inhibition
Intermediate () 4-Bromo-5-fluoro-benzamide + trifluoropropoxy and 2-chloro-6-fluoroaniline Not reported Not reported Synthesized as a 90% yield intermediate for further derivatization
Compound 10 () Benzamide + azepane sulfonyl + 2,6-dimethoxypyrimidine sulfamoyl Not reported Not reported SMILES and InChIKey provided; structural focus on sulfonyl and azepane groups

Key Observations:

Substituent Effects on Physicochemical Properties: Halogen substitution (Br vs. F/Cl) impacts molecular weight and lipophilicity. Bromine’s larger atomic radius may enhance steric effects compared to smaller halogens in analogs like 5f and 5i .

Synthetic Flexibility: The target compound shares synthetic pathways with intermediates like those in , where halogenated benzoyl chlorides are coupled with aromatic amines.

Limitations in Comparison:

  • Missing data (e.g., melting points, bioactivity) for the target compound limit direct functional comparisons.
  • Structural diversity among analogs (e.g., oxadiazoles in LMM5 , trifluoropropoxy groups in ) complicates unified structure-activity relationship (SAR) analysis.

Biological Activity

4-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound exhibits significant potential in medicinal chemistry due to its unique structural features, including a bromine atom and a sulfamoyl group linked to a pyrimidine moiety. This article reviews the biological activity of this compound based on diverse research findings, highlighting its therapeutic potential, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of 4-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide can be represented as follows:

C14H14BrN3O2S\text{C}_{14}\text{H}_{14}\text{BrN}_{3}\text{O}_{2}\text{S}

This structure incorporates functional groups that are known to influence biological activity, particularly in the context of enzyme inhibition and antimicrobial properties.

Antibacterial and Antifungal Properties

Research indicates that compounds with similar structures to 4-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide may exhibit antibacterial activity by inhibiting bacterial dihydrofolate reductase (DHFR), akin to traditional sulfa drugs. The sulfamoyl group is critical for this activity, as it mimics para-aminobenzoic acid (PABA), a substrate for DHFR .

In a study evaluating various sulfamoyl-benzamide derivatives, it was found that certain compounds demonstrated significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise against human NTPDases (nucleotide triphosphate diphosphohydrolases), which are involved in purinergic signaling pathways. For instance, derivatives similar to 4-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide have been reported to inhibit h-NTPDase1 with an IC50 value of approximately 2.88 μM . Such inhibition can have implications for treating conditions related to dysregulated purinergic signaling.

The mechanism by which 4-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide exerts its biological effects likely involves binding to specific enzymes or receptors, leading to modulation of their activity. This interaction can disrupt normal cellular processes, resulting in therapeutic outcomes such as reduced inflammation or inhibited tumor growth. Molecular docking studies suggest that the compound interacts favorably with key amino acid residues within target enzymes, enhancing its inhibitory potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide. Variations in the bromine substitution and the nature of the pyrimidine moiety significantly influence its potency and selectivity. For example:

Compound VariantIC50 (μM)Activity Type
Base Compound2.88h-NTPDase1
Variant A0.72h-NTPDase3
Variant B0.28h-NTPDase8

The data indicate that modifications can enhance selectivity towards specific NTPDase isoforms, which may be beneficial for targeted therapeutic applications .

Case Studies

A notable case study involved the testing of a related sulfamoyl-benzamide derivative against various cancer cell lines. The compound exhibited cytotoxic effects on breast cancer cells (MCF-7 and MDA-MB-231), demonstrating its potential as an anti-cancer agent through mechanisms involving cell cycle arrest and inhibition of tubulin polymerization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide intermediates (e.g., 4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]aniline) can react with 4-bromobenzoyl chloride in pyridine under reflux or microwave irradiation. Microwave synthesis significantly improves yields (e.g., from 84% to 89% for analogous compounds) by enhancing reaction kinetics and reducing side products . Optimization should include inert atmospheres (N₂/Ar) to prevent oxidation and pH control (e.g., NaOH in aqueous phases) to stabilize intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound and assessing purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and verify sulfamoyl/benzamide linkages. For example, aromatic protons in the 7.5–8.5 ppm range indicate para-substituted benzene rings .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (water:acetonitrile) resolves sulfonamide byproducts .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at ~506 m/z for C₂₀H₁₉BrN₄O₃S) .

Q. How can X-ray crystallography be applied to determine the molecular structure, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonds between sulfamoyl groups and solvent molecules). Use:

  • SHELX Suite : For structure solution (SHELXS) and refinement (SHELXL). SHELXL handles twinned data and high-resolution refinement .
  • WinGX/ORTEP-3 : For graphical representation and thermal ellipsoid plots (ORTEP-3) .
  • Example: Monoclinic systems (space group P2₁/n) with unit cell parameters (a = 12.133 Å, b = 8.684 Å) are typical for related sulfonamides .

Advanced Research Questions

Q. What computational strategies are used to predict biological activity and binding mechanisms of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dihydropteroate synthase (DHPS) or PD-L1. For DHPS, the sulfamoyl group mimics p-aminobenzoic acid (PABA), competing for the enzyme’s active site .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP ~2.5 indicates moderate lipophilicity). Rule-of-five compliance (MW < 500, H-bond donors < 5) ensures drug-likeness .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for SAR studies .

Q. How should researchers design experiments to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., MCF-7, PC-3) to validate antibacterial or anticancer activity. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum content or pH) .
  • Enzyme Inhibition Kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms. Contradictory results may reflect differences in enzyme sources (e.g., recombinant vs. native DHPS) .

Q. What are the key structure-activity relationship (SAR) considerations for modifying substituents on this compound?

  • Methodological Answer :

  • Sulfamoyl Group : Replace 2,6-dimethylpyrimidin-4-yl with 5-methyl-1,2-oxazol-3-yl to enhance solubility (logP reduction by ~0.3) while retaining antibacterial activity .
  • Benzamide Position : Para-bromo substitution increases steric bulk, reducing off-target effects but potentially lowering membrane permeability. Ortho-substituted analogs may improve binding to hydrophobic enzyme pockets .

Q. How can stability issues during in vitro assays be addressed?

  • Methodological Answer :

  • Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the sulfamoyl group in acidic conditions (pH < 5) is a common degradation pathway .
  • Cryoprotectants : Add 10% DMSO or trehalose to lyophilized samples to prevent aggregation in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide

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